5-Aminobiphenyl-3-carboxylic acid cyclopropylamide
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Overview
Description
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl core substituted with an amino group at the 5-position and a carboxylic acid cyclopropylamide at the 3-position, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Aminobiphenyl-3-carboxylic acid: Lacks the cyclopropylamide group, which may affect its reactivity and applications.
3-Aminobiphenyl-5-carboxylic acid cyclopropylamide: Positional isomer with potentially different chemical properties and biological activities.
5-Nitrobiphenyl-3-carboxylic acid cyclopropylamide: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-N-cyclopropyl-5-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-12(11-4-2-1-3-5-11)8-13(10-14)16(19)18-15-6-7-15/h1-5,8-10,15H,6-7,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYPBJVMSCWPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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